GPR35 Antagonism: Functional Inactivity Confirmed
At the highest tested concentration of 100 µM, ethyl cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate failed to achieve 50% inhibition of zaprinast-induced GPR35 activation in a BRET-based SPASM sensor assay, resulting in classification as 'inactive' [1]. In the same assay format, the reference antagonist CID2745687 at 10 µM served as the positive control for defining 100% inhibition [1]. This outcome directly contrasts with structurally distinct GPR35 antagonists such as CID2745687 and ML145, which exhibit IC₅₀ values in the sub-micromolar to low micromolar range against human GPR35 orthologues [2].
| Evidence Dimension | GPR35 antagonism – functional inhibition of zaprinast-stimulated BRET signal |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (classified as inactive) |
| Comparator Or Baseline | Positive control: CID2745687 (10 µM defines 100% inhibition). Literature comparator: ML145 (CID2745687) IC₅₀ = 0.92 µM (human GPR35 β-arrestin assay) |
| Quantified Difference | >108-fold difference vs. ML145; target compound is functionally silent |
| Conditions | BRET-based SPASM sensor assay in HEK293 cells expressing human GPR35-Gα13 fusion; agonist: 300 µM zaprinast; endpoint: % inhibition of BRET ratio signal |
Why This Matters
For researchers requiring a compound that spans the cyclopentylpyrazole chemotype but is demonstrably free of GPR35 modulatory activity, this compound provides a verified inactive scaffold, eliminating the confounding pharmacology that would be introduced by even weakly active analogs.
- [1] ECBD Assay EOS300038: GPR35 antagonism – BRET-based SPASM sensor assay. Compound EOS85546 tested at up to 100 µM; inactive classification assigned. ECBD Database, accessed 2026-04-30. View Source
- [2] Heynen-Genel S, Dahl R, Shi S, et al. Identification of Selective GPR35 Antagonists. Probe Reports from the NIH Molecular Libraries Program, 2010. ML145 (CID2745687) IC₅₀ = 0.92 µM in human GPR35 β-arrestin assay. View Source
